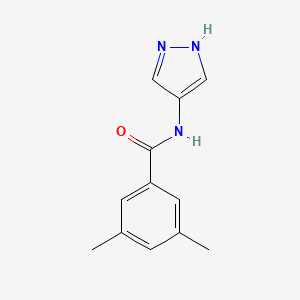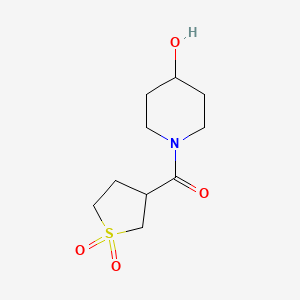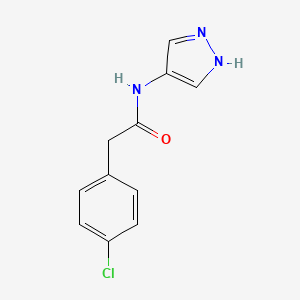
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPB and has a molecular formula of C13H13N3O. The purpose of
Mécanisme D'action
The mechanism of action of DMPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2 and iNOS enzymes, which are involved in the inflammatory response. DMPB has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of immune responses and cell growth.
Biochemical and Physiological Effects:
DMPB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many diseases. DMPB has also been shown to induce apoptosis in cancer cells, which can lead to their death. Additionally, DMPB has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPB in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using DMPB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for the study of DMPB. One area of research that holds promise is the use of DMPB in the treatment of cancer. It has been shown to have anticancer properties and may be useful in combination with other cancer treatments. Additionally, DMPB may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of DMPB and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPB has many potential applications in scientific research, including the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMPB and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DMPB involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with 4-chloropyrazole to produce 3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide. This method has been successfully used by researchers to produce DMPB in high yields.
Applications De Recherche Scientifique
DMPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPB has also been investigated for its potential use as a diagnostic tool in the detection of cancer and other diseases.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-9(2)5-10(4-8)12(16)15-11-6-13-14-7-11/h3-7H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGDLYONPFBRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CNN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1H-pyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)








